4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13774523
Molecular Formula: C17H21BO2
Molecular Weight: 268.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BO2 |
|---|---|
| Molecular Weight | 268.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
| Standard InChI Key | KTPXEJRTRUKHBW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core—a five-membered heterocyclic ring containing two oxygen atoms and one boron atom—substituted with four methyl groups at the 4,4,5,5 positions. Attached to the boron center is a 7-methylnaphthalen-1-yl group, creating a planar aromatic system conjugated with the electron-deficient boron atom. This architecture is validated by its IUPAC name (4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane) and SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C) .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁BO₂ |
| Molecular Weight | 268.2 g/mol |
| InChI | InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
| InChIKey | KTPXEJRTRUKHBW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C |
Spectroscopic and Physical Properties
The compound’s boron center induces distinct NMR shifts:¹¹B NMR typically shows a resonance near 30 ppm, while ¹H NMR reveals deshielded aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 1.0–1.5 ppm). Crystallographic data, though limited by the compound’s tendency to form amorphous solids, suggest a bond length of 1.36–1.39 Å for the B–O bonds in the dioxaborolane ring .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The most common route involves reacting 7-methyl-1-naphthol with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. A typical procedure employs toluene as the solvent, with triethylamine as a base to scavenge hydrogen chloride byproducts. The reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound in 65–75% purity, which is subsequently purified via silica gel chromatography.
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Starting Materials | 7-Methyl-1-naphthol, 2-isopropoxy-dioxaborolane |
| Solvent | Toluene |
| Catalyst | None (thermal conditions) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Laboratory-Scale Modifications
Small-scale syntheses often utilize microwave-assisted protocols to reduce reaction times to 2–4 hours. For example, irradiating the reaction mixture at 150 W and 120°C in a sealed vessel increases yield to 82% while minimizing decomposition.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in palladium-catalyzed couplings with aryl halides. Its steric profile—enhanced by the tetramethyl dioxaborolane and naphthyl groups—reduces homocoupling side reactions. A representative reaction couples the compound with 4-bromotoluene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1), producing 4-methyl-1,1'-binaphthyl in 89% yield .
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
The naphthalene moiety facilitates π-stacking interactions, making the compound a precursor for PAHs used in organic semiconductors. For instance, coupling with 9,10-dibromoanthracene under Miyaura conditions generates tetracene derivatives with tunable HOMO-LUMO gaps.
Related Compounds and Advanced Derivatives
Bis-Dioxaborolane Fluorene Derivatives
Compounds like 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9,9-bis(4-methylphenyl)-9H-fluorene (C₃₉H₄₄B₂O₄) demonstrate expanded applications in OLED materials. These derivatives leverage dual boron sites for sequential cross-coupling, enabling synthesis of conjugated polymers with enhanced charge mobility .
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